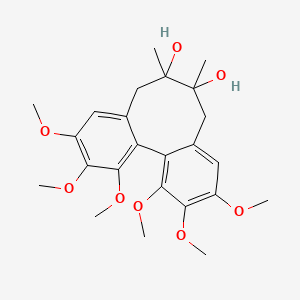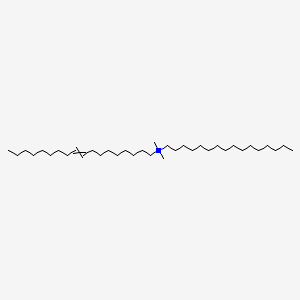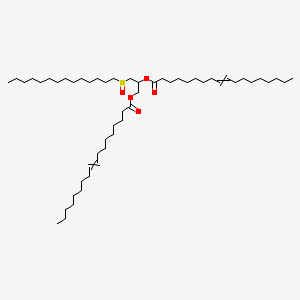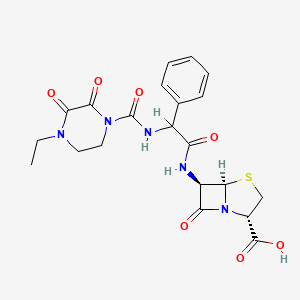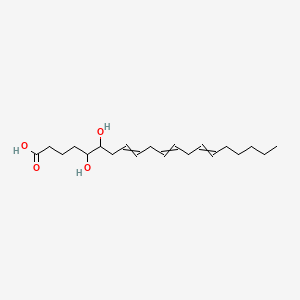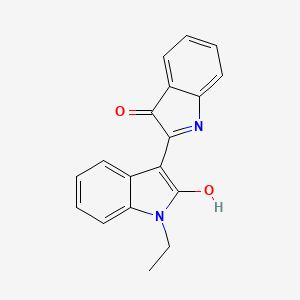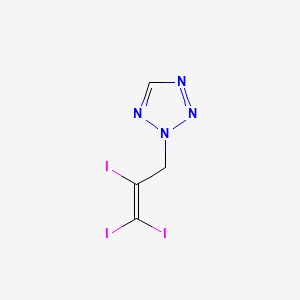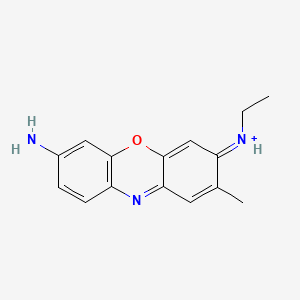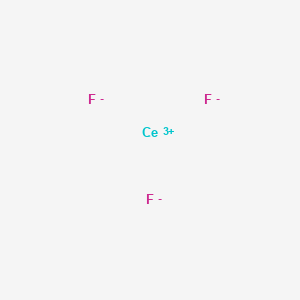
Ceriumfluorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium fluoride, also known as Cerium fluoride, is a useful research compound. Its molecular formula is CeF3 and its molecular weight is 197.111 g/mol. The purity is usually 95%.
The exact mass of the compound Cerium fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cerium fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cerium fluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Verbesserung der Polymereigenschaften
Ceriumfluorid: wurde festgestellt, dass es die mechanischen Eigenschaften, die Kristallinität und das thermische Verhalten von Polymilchsäure (PLA)-Filmen deutlich verbessert. Wenn CeF₃ zu PLA hinzugefügt wird, wirkt es als effektives Nukleierungsmittel und verbessert die Transparenz und Zugfestigkeit des Polymers . Diese Anwendung ist besonders vorteilhaft bei der Herstellung von Einwegprodukten, bei denen diese Eigenschaften entscheidend sind.
Schleifmittel im Polieren
Die Synthese eines Lanthan-Ceriumfluorid-Schleifmittels demonstriert die Nützlichkeit der Verbindung in Polieranwendungen. Es ist besonders effektiv zum Polieren von optischem Glas und liefert eine saubere und ebene Oberfläche aufgrund seiner chemischen Wechselwirkung mit Siliziumoxid (SiO₂) . Dies macht es zu einem wertvollen Material bei der Herstellung von präzisen optischen Komponenten.
Sauerstoffempfindliche Anwendungen
CeF₃ wird in sauerstoffempfindlichen Anwendungen wie der Metallproduktion eingesetzt, da es wasserunlöslich ist. Es dient als Quelle für Cerium in Umgebungen, in denen die Sauerstoffreaktivität ein Problem darstellt, und stellt die Integrität der beteiligten Prozesse sicher .
Onkologische Therapeutika und Diagnostik
Die Forschung zeigt, dass CeF₃-Nanopartikel zu redoxaktiven Medikamenten für die Behandlung und Diagnose von Krebs entwickelt werden können. Ihre Redoxaktivität bietet eine vielversprechende Plattform für onkologische Anwendungen .
Zellulärer Schutz vor oxidativem Stress
CeF₃-Nanopartikel haben sich als potenziell wirksam erwiesen, um Zellen vor oxidativem Stress zu schützen. Die Lumineszenz von Ce³⁺-Ionen innerhalb dieser Nanopartikel wird durch Oxidation zu Ce⁴⁺ gelöscht, wodurch die gleichzeitige Überwachung des Verhaltens der Nanopartikel und des Redoxzustands innerhalb des zellulären Mikromilieus ermöglicht wird .
Verbesserung von biologisch abbaubaren Polymeren
Die Einarbeitung von CeF₃ in biologisch abbaubare Polymere wie PLA kann deren Leistungsmerkmale verbessern. Dies umfasst eine erhöhte Kristallinität und mechanische Festigkeit, wodurch sie für ein breiteres Anwendungsspektrum geeignet werden, von Verpackungen bis hin zu biomedizinischen Geräten .
Wirkmechanismus
Target of Action
Cerium fluoride, specifically in the form of cerium (III) fluoride nanoparticles (CeF3 NPs), primarily targets human cells, both normal and cancerous . In the context of radiation therapy, it has been found to interact differently with normal human mesenchymal stem cells (hMSC) and cancer cells (MCF-7 line) .
Mode of Action
Cerium fluoride interacts with its targets by modulating their response to X-ray radiation . It effectively prevents the formation of hydrogen peroxide and hydroxyl radicals in an irradiated aqueous solution, exhibiting pronounced antioxidant properties . This modulation of oxidative stress is a key aspect of its mode of action.
Biochemical Pathways
The primary biochemical pathway affected by cerium fluoride involves the response to intracellular oxidative stress and DNA repair . Cerium fluoride nanoparticles can modulate the expression of genes associated with the development of intracellular oxidative stress, cell redox status, and the DNA-repair system after X-ray irradiation .
Pharmacokinetics
It’s worth noting that cerium fluoride can dissolve in dmso and react to form a coordination complex , which may influence its bioavailability and pharmacokinetics.
Result of Action
The action of cerium fluoride results in differential effects on normal and cancer cells. It protects normal cells (hMSC) from radiation-induced proliferation arrest, increasing their viability and mitochondrial membrane potential . Conversely, it induces cell death in MCF-7 cancer cells, causing radiation-induced mitochondrial hyperpolarization .
Action Environment
The action of cerium fluoride can be influenced by environmental factors such as temperature and pressure . For instance, cerium fluoride evaporates without decomposition, but the melt can react with the boat material, suggesting that evaporation by electron beam is preferable . Therefore, the environment plays a crucial role in determining the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
Exposing cerium fluoride to ultrafast pulses of light sends its atoms into a dance that momentarily enlists the spins of electrons, causing them to align with the atomic rotation . This alignment would otherwise require a powerful magnetic field to activate, since cerium fluoride is naturally paramagnetic with randomly oriented spins even at zero temperature . This discovery significantly expands the application of cerium fluoride .
Biochemische Analyse
Biochemical Properties
Cerium fluoride plays a significant role in biochemical reactions, particularly due to its redox-active properties. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, cerium fluoride nanoparticles have been shown to modulate the activity of enzymes involved in oxidative stress responses. These nanoparticles can prevent the formation of hydrogen peroxide and hydroxyl radicals, demonstrating pronounced antioxidant properties . Additionally, cerium fluoride interacts with proteins involved in DNA repair, modulating their expression and activity in response to oxidative stress .
Cellular Effects
Cerium fluoride has notable effects on various cell types and cellular processes. In normal human mesenchymal stem cells, cerium fluoride nanoparticles protect against radiation-induced proliferation arrest, enhancing cell viability and mitochondrial membrane potential . Conversely, in cancer cells such as the MCF-7 line, cerium fluoride induces cell death by causing mitochondrial hyperpolarization and increasing the number of double-strand breaks in DNA . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, cerium fluoride exerts its effects through several mechanisms. It can bind to biomolecules, influencing their structure and function. For example, cerium fluoride nanoparticles can interact with DNA, proteins, and enzymes, leading to changes in their activity. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage . Additionally, cerium fluoride can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cerium fluoride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that cerium fluoride nanoparticles maintain their antioxidant properties over extended periods, providing sustained protection against oxidative stress . The compound’s stability can be affected by environmental conditions, such as pH and temperature, which may influence its efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of cerium fluoride vary with different dosages in animal models. At low doses, the compound exhibits protective effects against oxidative stress and enhances cellular function. At high doses, cerium fluoride can induce toxic effects, including oxidative damage and cell death . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
Cerium fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s antioxidant properties influence metabolic flux and metabolite levels, protecting cells from oxidative damage and maintaining cellular homeostasis . Additionally, cerium fluoride can modulate the activity of enzymes involved in redox reactions, further influencing metabolic pathways and cellular function .
Transport and Distribution
Within cells and tissues, cerium fluoride is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. For instance, cerium fluoride nanoparticles can be internalized by cells through endocytosis, allowing them to accumulate in specific cellular compartments . This targeted distribution enhances the compound’s efficacy and minimizes potential side effects.
Subcellular Localization
Cerium fluoride’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, cerium fluoride nanoparticles can localize to the mitochondria, where they exert their antioxidant effects by scavenging reactive oxygen species . This subcellular targeting enhances the compound’s therapeutic potential and minimizes off-target effects.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Cerium fluoride can be achieved through a precipitation reaction between cerium nitrate and sodium fluoride.", "Starting Materials": [ "Cerium nitrate", "Sodium fluoride", "Distilled water" ], "Reaction": [ "Dissolve cerium nitrate in distilled water to form a clear solution.", "Add sodium fluoride to the solution slowly while stirring continuously.", "A white precipitate of cerium fluoride will form.", "Filter the precipitate and wash it with distilled water to remove any impurities.", "Dry the cerium fluoride precipitate in an oven at 100°C for several hours until it is completely dry.", "The final product is a white crystalline powder of cerium fluoride." ] } | |
CAS-Nummer |
7758-88-5 |
Molekularformel |
CeF3 |
Molekulargewicht |
197.111 g/mol |
IUPAC-Name |
trifluorocerium |
InChI |
InChI=1S/Ce.3FH/h;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
QCCDYNYSHILRDG-UHFFFAOYSA-K |
SMILES |
[F-].[F-].[F-].[Ce+3] |
Kanonische SMILES |
F[Ce](F)F |
| 37317-01-4 7758-88-5 |
|
Physikalische Beschreibung |
Hexagonal crystals or powder; [Merck Index] Insoluble in water and acids; [Hawley] |
Piktogramme |
Irritant |
Synonyme |
cerium fluoride cerium trifluoride cerous fluoride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



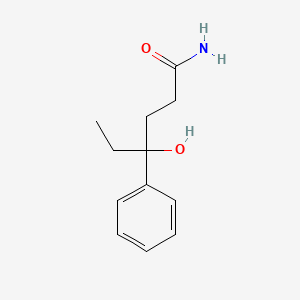


![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17R)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1219893.png)
